![molecular formula C10H20INOSi B14408945 1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one CAS No. 85390-50-7](/img/structure/B14408945.png)
1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams. The presence of the tert-butyl(dimethyl)silyl group and the iodomethyl group makes this compound particularly interesting for various chemical applications, including its use as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one typically involves the reaction of azetidin-2-one derivatives with tert-butyl(dimethyl)silyl chloride and iodomethane. The reaction conditions often include the use of a base such as imidazole and a solvent like dimethylformamide (DMF) to facilitate the silylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base like sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidinone derivatives, while reduction and oxidation reactions can lead to different functionalized compounds .
Scientific Research Applications
1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one involves its reactivity due to the presence of the iodomethyl group and the silyl group. The iodomethyl group can undergo nucleophilic substitution, while the silyl group can be cleaved under acidic or basic conditions. These reactions enable the compound to participate in various synthetic pathways, targeting specific molecular sites and pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[tert-Butyl(dimethyl)silyl]-4-(bromomethyl)azetidin-2-one
- 1-[tert-Butyl(dimethyl)silyl]-4-(chloromethyl)azetidin-2-one
- 1-[tert-Butyl(dimethyl)silyl]-4-(fluoromethyl)azetidin-2-one
Uniqueness
1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one is unique due to the presence of the iodomethyl group, which is more reactive compared to its bromomethyl, chloromethyl, and fluoromethyl counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more diverse chemical transformations .
Properties
CAS No. |
85390-50-7 |
|---|---|
Molecular Formula |
C10H20INOSi |
Molecular Weight |
325.26 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one |
InChI |
InChI=1S/C10H20INOSi/c1-10(2,3)14(4,5)12-8(7-11)6-9(12)13/h8H,6-7H2,1-5H3 |
InChI Key |
FUCNGCRKBIBOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(CC1=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Deoxy-5'-[di(prop-2-en-1-yl)amino]adenosine](/img/structure/B14408874.png)
![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
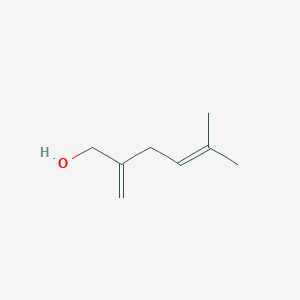
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
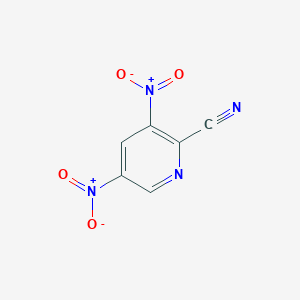
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
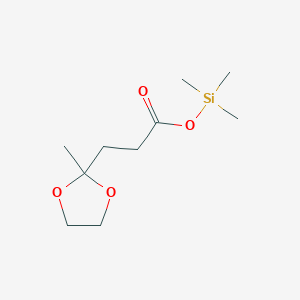
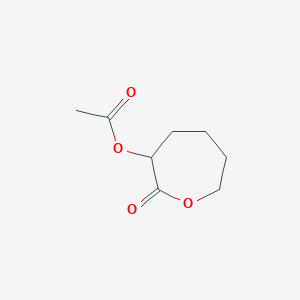
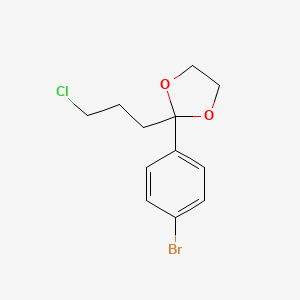
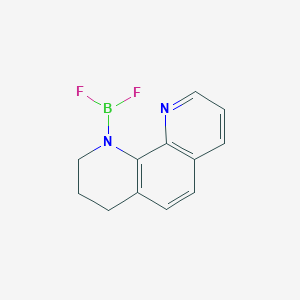
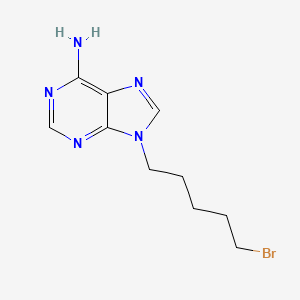
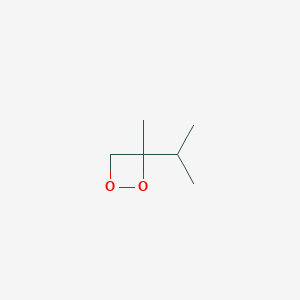
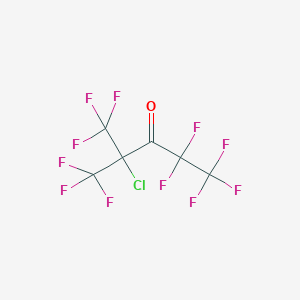
![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
